

Nimbolide Structure-Activity Relationship (SAR) Studies: A Technical Guide

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Compound of Interest

Compound Name: *Nimbolide*

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Abstract

Nimbolide, a tetranortriterpenoid extracted from the leaves and flowers of the neem tree (*Azadirachta indica*), has garnered significant attention in the scientific community for its potent and diverse pharmacological activities.[1][2][3][4] Of particular interest are its anticancer, anti-inflammatory, and antimalarial properties. These biological effects are intrinsically linked to its unique chemical structure, characterized by a complex limonoid skeleton featuring an α,β -unsaturated ketone and a δ -lactone ring, which are considered key pharmacophores.[2][5][6] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of **nimbolide**, focusing on the modifications of its core structure and their impact on its biological efficacy. We present a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways modulated by this promising natural product.

Introduction

Nimbolide's multifaceted mechanism of action involves the modulation of numerous cell signaling pathways critical to the pathogenesis of various diseases.[2][3][7][8] In cancer, **nimbolide** has been shown to inhibit cell proliferation, induce apoptosis, and prevent metastasis by targeting key signaling cascades such as NF- κ B, PI3K/Akt, MAPK/ERK, and Wnt/ β -catenin.[1][7][9] The α,β -unsaturated ketone moiety in **nimbolide** is believed to be crucial for its cytotoxic activity, likely through Michael addition reactions with nucleophilic

residues in target proteins.[5] This understanding has spurred efforts to synthesize a wide array of **nimbolide** derivatives to enhance its potency, selectivity, and pharmacokinetic profile. This guide will delve into the key structural modifications and their effects on **nimbolide**'s biological activity, providing a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity: Structure-Activity Relationship

The anticancer properties of **nimbolide** have been extensively studied, with a focus on identifying the structural features essential for its cytotoxicity against various cancer cell lines.

Modifications of the A-Ring

The A-ring of **nimbolide**, with its α,β -unsaturated ketone system, is a primary site for structural modification. Studies have shown that reduction of the C2-C3 double bond in the A-ring leads to a significant decrease in cytotoxic activity, highlighting the importance of this Michael acceptor for covalent interaction with target proteins.

Modifications of the D-Ring Lactone

The δ -lactone in the D-ring is another key feature of the **nimbolide** scaffold. Opening of the lactone ring to form the corresponding hydroxy acid derivative has been shown to diminish anticancer activity, suggesting that the closed-ring conformation is important for maintaining the overall three-dimensional structure required for target binding.

Amide Derivatives at the C-17 Position

A series of amide derivatives of **nimbolide** have been synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines.[10][11] These modifications have yielded compounds with potent activity, in some cases exceeding that of the parent **nimbolide**.

PARP1 Trapping Activity of Nimbolide Analogs

Recent research has identified **nimbolide** as an inhibitor of the E3 ubiquitin ligase RNF114, leading to the "supertrapping" of PARP1, a critical enzyme in DNA repair.[12][13][14][15] This discovery has opened new avenues for the development of **nimbolide** analogs as potent anticancer agents, particularly for BRCA-deficient cancers.[14] Structure-activity relationship

studies in this area have focused on modifications to the C- and E-rings to enhance PARP1 trapping efficiency.[16]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of **nimbolide** and its derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of **Nimbolide** against Various Cancer Cell Lines

Cancer Cell Line	Cancer Type	IC50 (μM)	Reference
CEM/ADR5000	Leukemia	0.3	[17]
CCRF-CEM	Leukemia	17.4	[17]
MDA-MB-231	Breast Cancer	4.7	[17]
U87.MG	Glioblastoma	1.12	[17]
HCT116 p53+/+	Colon Cancer	0.9	[17]
HCT116 p53-/-	Colon Cancer	1.8	[17]
EJ	Bladder Cancer	~3	[18]
5637	Bladder Cancer	~3	[18]
Du-145	Prostate Cancer	-	[19]
PC-3	Prostate Cancer	-	[19]
A-549	Lung Cancer	-	[19]
HT-29	Colon Cancer	-	[1]
SW-620	Colon Cancer	-	[1]
HOP-62	Lung Cancer	-	[1]
OVCAR-5	Ovarian Cancer	-	[1]

Table 2: Cytotoxic Activity of **Nimbolide** Amide Derivatives

Compound	R Group	HT-29 (IC50 μ M)	SW-620 (IC50 μ M)	HOP-62 (IC50 μ M)	A-549 (IC50 μ M)	PC-3 (IC50 μ M)	OVCA R-5 (IC50 μ M)	Reference
Nimbolide	-	>10	>10	>10	>10	>10	>10	[10]
2g	4-Fluorophenyl	1.2	2.5	3.1	4.5	2.8	3.7	[10]
2h	4-Chlorophenyl	1.5	2.8	3.5	4.8	3.1	4.1	[10]
2i	4-Bromophenyl	1.1	2.3	2.9	4.2	2.6	3.5	[10]

Note: The specific structures of the amide derivatives (2g, 2h, 2i) are detailed in the original publication.

Table 3: PARP1 Trapping Activity and Cytotoxicity of **Nimbolide** Analogs against UWB1 Cells

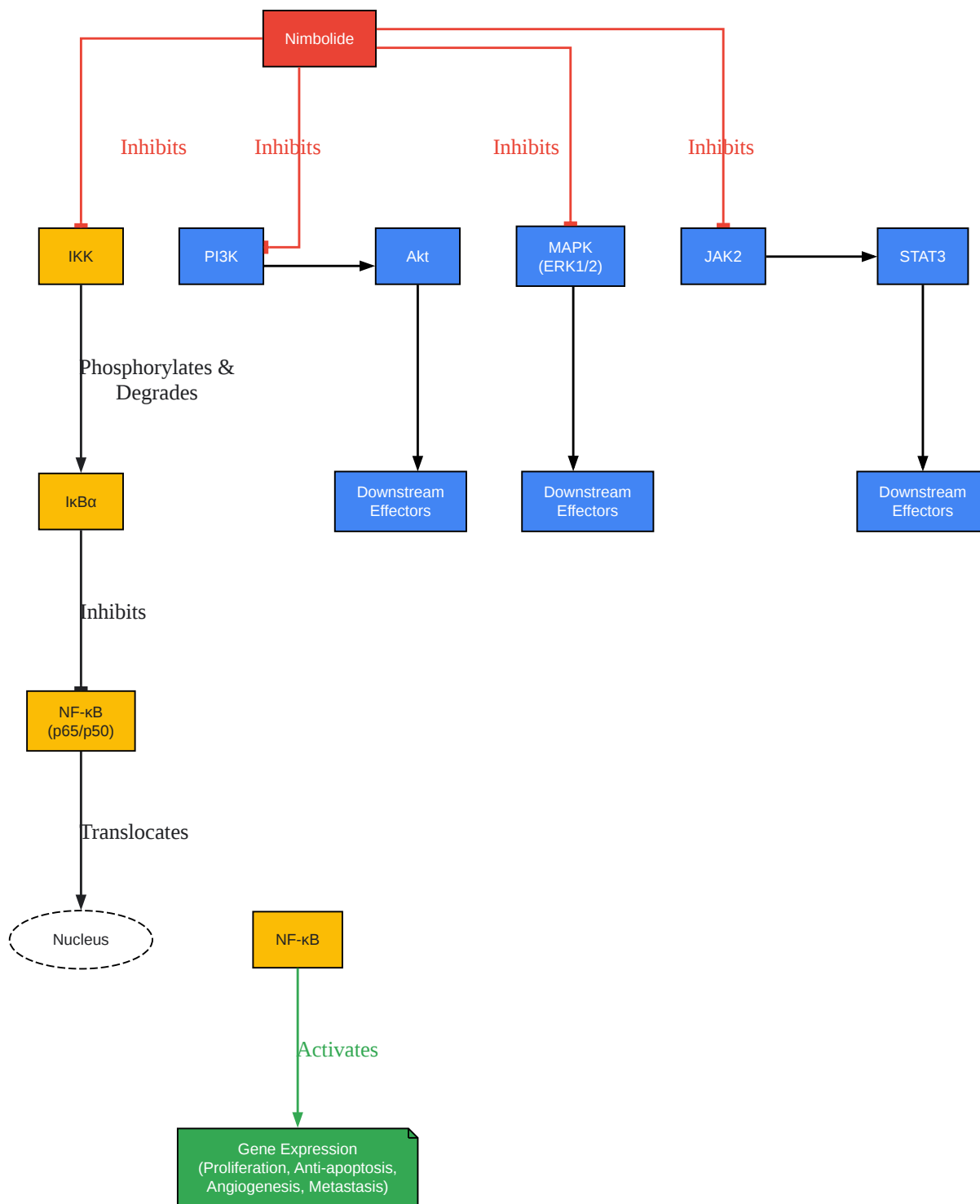
Compound	Modification	PARP1 Trapping Activity	IC50 (μ M)	Reference
Nimbolide (5)	-	+++	0.3	[16]
43	Lacks enone moiety	Not observed	>10	[16]
63	C- and E-ring modified	++++	0.079	[16]
65	C- and E-ring modified	++++	0.05	[16]

Note: The specific structures of the analogs (43, 63, 65) are detailed in the original publication.

Key Signaling Pathways Modulated by Nimbolide

Nimbolide exerts its anticancer effects by modulating a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways targeted by **nimbolide**.

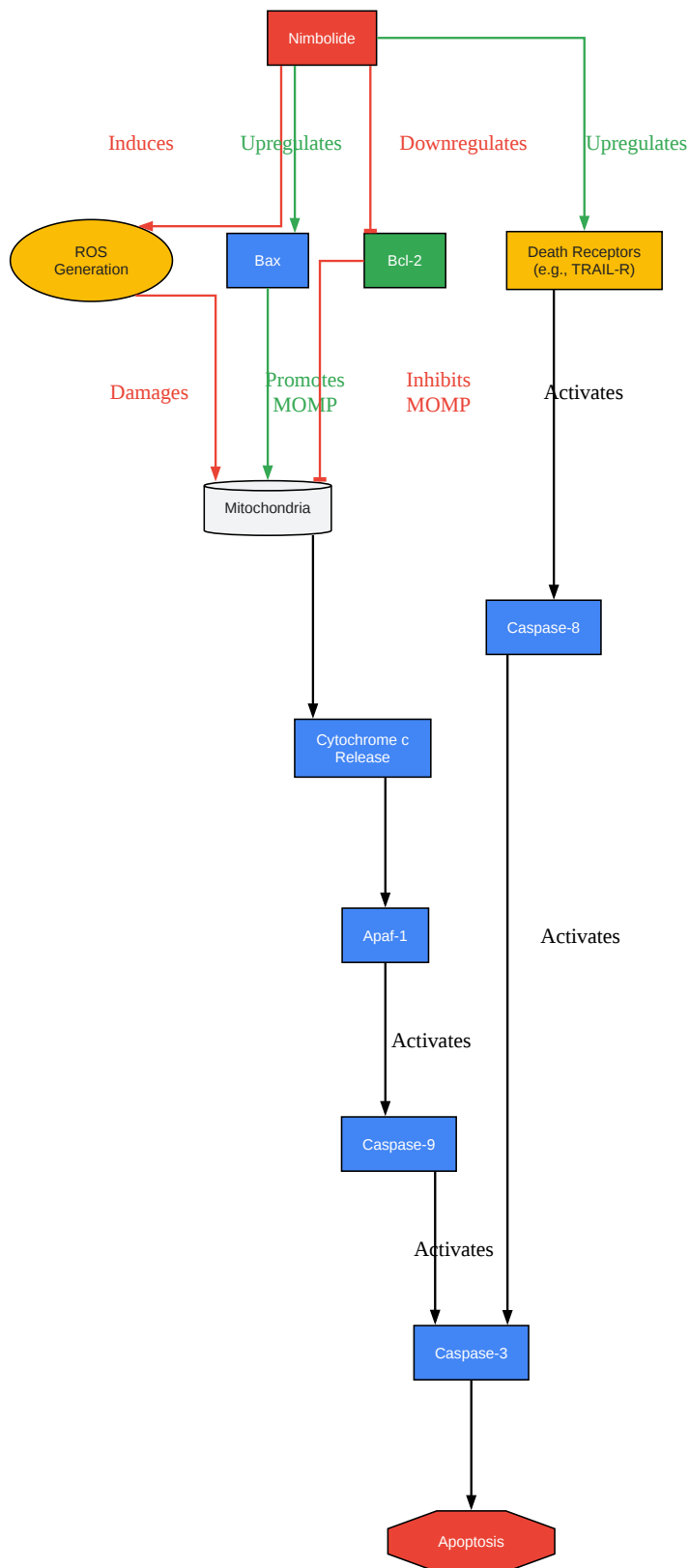
Nimbolide's Inhibition of Pro-inflammatory and Pro-survival Pathways



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Caption: **Nimbolide's** multifaceted inhibition of key oncogenic signaling pathways.

Nimbolide's Induction of Apoptosis



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Caption: Intrinsic and extrinsic pathways of apoptosis induced by **nimbolide**.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of **nimbolide** and its derivatives.

General Synthesis of Nimbolide Amide Derivatives

The synthesis of amide derivatives of **nimbolide** typically involves the modification of the C-17 side chain. A general procedure is as follows:

- **Hydrolysis of the Acetate Group:** **Nimbolide** is first subjected to hydrolysis to remove the acetyl group at the C-7 position, yielding 7-deacetyl**nimbolide**. This is often achieved using a mild base such as potassium carbonate in methanol.
- **Oxidation of the C-17 Hydroxyl Group:** The primary hydroxyl group at C-17 is then oxidized to a carboxylic acid. This can be accomplished using an oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid and acetone).
- **Amide Coupling:** The resulting carboxylic acid is then coupled with a desired amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM).
- **Purification:** The final amide derivative is purified using column chromatography on silica gel.

Note: For detailed, step-by-step protocols, including reaction times, temperatures, and specific quantities of reagents, it is essential to consult the primary literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Materials:

- 96-well plates
- Cancer cell lines of interest
- Complete cell culture medium
- **Nimbolide** or its derivatives dissolved in a suitable solvent (e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5×10^3 cells/well) and allow them to adhere overnight.[18]
- Compound Treatment: Treat the cells with various concentrations of **nimbolide** or its derivatives for a specific duration (e.g., 12, 24, or 48 hours).[18] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
- MTT Addition: After the incubation period, add MTT solution to each well (e.g., 10 μ L of 5 mg/mL solution) and incubate for a further 1-4 hours at 37°C.[18][21]
- Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100 μ L of DMSO) to dissolve the formazan crystals.[18]
- Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship studies of **nimbolide** have provided invaluable insights into the chemical features responsible for its potent biological activities. The α,β -unsaturated ketone in the A-ring and the δ -lactone in the D-ring have been identified as key pharmacophores for its anticancer effects.[5][6] The synthesis of various derivatives has led to the discovery of analogs with enhanced potency and novel mechanisms of action, such as the "supertrapping" of PARP1.[12][13][14][15]

Future research should focus on:

- Expanding the diversity of **nimbolide** analogs: Synthesizing novel derivatives with modifications at various positions of the **nimbolide** scaffold to further probe the SAR and improve drug-like properties.
- In-depth mechanistic studies: Elucidating the precise molecular targets of the most potent analogs and understanding their downstream effects on cellular signaling.
- In vivo evaluation: Assessing the efficacy and safety of promising **nimbolide** derivatives in preclinical animal models of various diseases.
- Pharmacokinetic and toxicological studies: A significant hurdle in the clinical development of **nimbolide** is the lack of comprehensive pharmacokinetic and long-term toxicological data.[1][2][3][8] Systematic studies are crucial to determine its absorption, distribution, metabolism, excretion, and potential toxicity, which will be essential for establishing safe dosage ranges for human clinical trials.[2][3]

By addressing these key areas, the full therapeutic potential of **nimbolide** and its derivatives can be realized, paving the way for the development of novel and effective treatments for cancer and other debilitating diseases.

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